5-Carboxyphthalide
Overview
Description
5-Carboxyphthalide, also known as 1-oxo-1,3-dihydroisobenzofuran-5-carboxylic acid, is a useful intermediate in the preparation of several chemical compounds, particularly dyes, resins, and drugs . It has a molecular formula of C9H6O4 .
Synthesis Analysis
5-Carboxyphthalide can be synthesized by adding terephthalic acid to fuming sulfuric acid containing at least 20% of SO3, then adding formaldehyde to the mixture, heating the mixture at a temperature of 120-145° C, and isolating 5-carboxyphthalide from the reaction mixture . Another method involves the reaction of terephthalic acid with paraformaldehyde in oleum .Molecular Structure Analysis
The molecular structure of 5-Carboxyphthalide consists of a benzofuran ring with a carboxyl group attached to the 5-position .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 5-Carboxyphthalide include the addition of terephthalic acid to fuming sulfuric acid, followed by the addition of formaldehyde .Physical And Chemical Properties Analysis
5-Carboxyphthalide has a molecular weight of 178.14 . It has a density of 1.5±0.1 g/cm3, a boiling point of 481.1±45.0 °C at 760 mmHg, and a flash point of 206.3±22.2 °C .Scientific Research Applications
- Details : Researchers use 5-carboxyphthalide to create citalopram, which modulates serotonin levels in the brain, alleviating symptoms of depression. The International Patent Application WO 00023431 and the corresponding Italian Patent Application IT1999 MI 0001724 describe its preparation .
Antidepressant Drug Synthesis
Safety and Hazards
Safety precautions for handling 5-Carboxyphthalide include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
Future Directions
Mechanism of Action
Mode of Action
It is known that it can be used as an intermediate in the synthesis of other compounds . For instance, it can be converted into 5-cyanophthalide through a reaction with a dehydrating agent and a sulfonamide . This conversion might involve interactions with its targets, leading to changes in cellular processes .
Biochemical Pathways
It is known to be involved in the synthesis of citalopram, a well-known antidepressant drug . This suggests that it may play a role in biochemical pathways related to neurotransmission and mood regulation .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Result of Action
As an intermediate in the synthesis of citalopram, it may indirectly influence cellular processes related to mood regulation .
Action Environment
Like other chemical compounds, its stability and efficacy could potentially be influenced by factors such as temperature, ph, and the presence of other chemicals .
properties
IUPAC Name |
1-oxo-3H-2-benzofuran-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O4/c10-8(11)5-1-2-7-6(3-5)4-13-9(7)12/h1-3H,4H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTWUWCFGWYYRRL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)C(=O)O)C(=O)O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00197348 | |
Record name | 1,3-Dihydro-1-oxoisobenzofuran-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00197348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Carboxyphthalide | |
CAS RN |
4792-29-4 | |
Record name | 1,3-Dihydro-1-oxo-5-isobenzofurancarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4792-29-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Dihydro-1-oxoisobenzofuran-5-carboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004792294 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Dihydro-1-oxoisobenzofuran-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00197348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-dihydro-1-oxoisobenzofuran-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.039 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-Carboxyphthalide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9NF25F2LUE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the potential antibacterial applications of 5-Carboxyphthalide derivatives?
A1: While 5-Carboxyphthalide itself has not shown potent antibacterial activity in the presented research, a derivative, (2ʹS)-2-(2ʹ-hydroxypropyl)-5-methyl-7,8-dihydroxy-chromone, isolated from the mangrove-derived fungus Penicillium aculeatum demonstrated antibacterial activity against Salmonella* with a minimum inhibitory concentration (MIC) of 2.00 ± 0.02 μM []. This highlights the potential of modifying the 5-Carboxyphthalide structure to develop new antibacterial agents. Further research is needed to explore the structure-activity relationship and optimize the antibacterial activity of these derivatives.
Q2: How is 5-Carboxyphthalide used in the synthesis of pharmaceutical compounds?
A2: 5-Carboxyphthalide serves as a crucial starting material in synthesizing Citalopram []. The process involves reacting 5-Carboxyphthalide sequentially with a 4-halogen-fluorophenyl Grignard reagent and a 3-halogen-N, N-dimethylpropylamine Grignard reagent. The resulting compound then undergoes ring closure and subsequent transformations to yield Citalopram []. This synthetic route highlights the versatility of 5-Carboxyphthalide as a building block in complex molecule synthesis.
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